molecular formula C18H18N2OS2 B2357718 (E)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-3-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)acrylamide CAS No. 1331593-98-6

(E)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-3-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)acrylamide

Cat. No. B2357718
CAS RN: 1331593-98-6
M. Wt: 342.48
InChI Key: HMRWBQITUNJHQA-CMDGGOBGSA-N
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Description

(E)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-3-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)acrylamide is a useful research compound. Its molecular formula is C18H18N2OS2 and its molecular weight is 342.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Polymerization

A study discussed the synthesis of polymers involving pyrrole and thiophene units, which are structurally similar to the compound . These polymers, due to their solubility and electronic properties, have potential applications in electrochromic devices, as demonstrated in the synthesis and characterization of new soluble conducting polymers (Variş et al., 2006).

Electronic Properties and Devices

In another study, the synthesis and structure determination of a related acrylamide compound showed potential for applications in electronic and optical devices. The molecular structure and characteristics of such compounds are essential for understanding their suitability in various applications, including optoelectronics and photonics (Kariuki et al., 2022).

Functional Applications

The synthesis of functional acrylamides has been extensively studied. These compounds, including those with pyrrole and thiophene rings, are significant for developing new materials with potential applications in various fields, such as materials science and medicinal chemistry. The chemical properties and reactivity of these compounds make them valuable for exploring new functional materials (Ling et al., 1999).

properties

IUPAC Name

(E)-N-[(1-methylpyrrol-2-yl)methyl]-3-thiophen-2-yl-N-(thiophen-2-ylmethyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS2/c1-19-10-2-5-15(19)13-20(14-17-7-4-12-23-17)18(21)9-8-16-6-3-11-22-16/h2-12H,13-14H2,1H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMRWBQITUNJHQA-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN(CC2=CC=CS2)C(=O)C=CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC=C1CN(CC2=CC=CS2)C(=O)/C=C/C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.